N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 389072-23-5
VCID: VC6763935
InChI: InChI=1S/C23H20BrN5O2S2/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4
Molecular Formula: C23H20BrN5O2S2
Molecular Weight: 542.47

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

CAS No.: 389072-23-5

VCID: VC6763935

Molecular Formula: C23H20BrN5O2S2

Molecular Weight: 542.47

* For research use only. Not for human or veterinary use.

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide - 389072-23-5

Description

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a triazole ring, a bromophenyl group, and a thiophene-2-carboxamide moiety. This compound is characterized by its unique structural features, including a sulfur atom linked to the triazole and an amine group, which enhance its biological activity. The presence of multiple functional groups suggests potential for diverse chemical reactivity and biological interactions.

Key Structural Features:

  • Triazole Ring: Central to the compound's structure, providing a framework for various functional groups.

  • Bromophenyl Group: Contributes to the compound's lipophilicity and potential biological activity.

  • Thiophene-2-carboxamide Moiety: Adds to the compound's heterocyclic complexity and potential for interaction with biological targets.

Synthesis Steps:

  • Preparation of Intermediates: Involves the synthesis of key components such as the bromophenyl-triazole derivative.

  • Coupling Reactions: The use of coupling agents to link the triazole derivative with the thiophene-2-carboxamide moiety.

  • Purification: Techniques like chromatography are employed to ensure the purity of the final product.

Biological Activity and Potential Applications

Compounds similar to N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown significant biological activities, including potential antimicrobial and anticancer properties. The unique structure of this compound suggests interactions with various biological targets, which could guide further development for therapeutic use.

Potential Biological Targets:

  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Interaction with receptors to modulate cellular responses.

Research Findings and Data

Compound FeatureDescription
Molecular FormulaC23H20BrN5O2S2
Molecular Weight542.5 g/mol
CAS Number389072-23-5
Structural ComplexityPresence of triazole, bromophenyl, and thiophene-2-carboxamide moieties

Molecular Docking Studies:

Molecular docking studies can provide insights into how this compound interacts with biological targets, helping to predict its efficacy and potential side effects.

Future Directions:

  • In Vivo Studies: To assess the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.

CAS No. 389072-23-5
Product Name N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Molecular Formula C23H20BrN5O2S2
Molecular Weight 542.47
IUPAC Name N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C23H20BrN5O2S2/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30)
Standard InChIKey OXCMQFJMHRESCV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4
Solubility not available
PubChem Compound 4132277
Last Modified Aug 18 2023

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